1-Benzyl-4-ethyl-1H-1,2,4-triazol-5(4H)-one
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Overview
Description
1-Benzyl-4-ethyl-1H-1,2,4-triazol-5(4H)-one is a heterocyclic compound that belongs to the triazole family Triazoles are known for their diverse biological activities and are often used in pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-4-ethyl-1H-1,2,4-triazol-5(4H)-one can be synthesized through various methods. One common approach involves the cyclization of appropriate hydrazine derivatives with ethyl acetoacetate. The reaction typically requires a catalyst and is carried out under reflux conditions. The general reaction scheme is as follows:
Step 1: Synthesis of hydrazine derivative.
Step 2: Cyclization with ethyl acetoacetate in the presence of a catalyst (e.g., acetic acid).
Step 3: Purification of the product through recrystallization.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-4-ethyl-1H-1,2,4-triazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions may yield different reduced forms of the compound.
Substitution: The benzyl and ethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions (e.g., temperature, solvent).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
1-Benzyl-4-ethyl-1H-1,2,4-triazol-5(4H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential drug candidate due to its triazole core, which is known for its pharmacological activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-ethyl-1H-1,2,4-triazol-5(4H)-one depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The triazole ring can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, which contribute to its biological activity. The benzyl and ethyl groups may also influence the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
1-Benzyl-4-ethyl-1H-1,2,4-triazol-5(4H)-one can be compared with other triazole derivatives, such as:
1-Benzyl-1H-1,2,4-triazole: Lacks the ethyl group, which may affect its chemical properties and applications.
4-Ethyl-1H-1,2,4-triazole:
1-Benzyl-4-methyl-1H-1,2,4-triazol-5(4H)-one: Similar structure but with a methyl group instead of an ethyl group, which may influence its biological activity and chemical behavior.
The uniqueness of this compound lies in the combination of the benzyl and ethyl groups, which can modulate its chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H13N3O |
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Molecular Weight |
203.24 g/mol |
IUPAC Name |
2-benzyl-4-ethyl-1,2,4-triazol-3-one |
InChI |
InChI=1S/C11H13N3O/c1-2-13-9-12-14(11(13)15)8-10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3 |
InChI Key |
JYRZIJFWEZKDEH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=NN(C1=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
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